

Reproducibility of VERTOSINE Skin Sensitization Data: A Comparative Guide

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Compound of Interest

Compound Name: VERTOSINE

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This guide provides a comparative overview of the skin sensitization potential of **VERTOSINE**, a fragrance ingredient identified as a Schiff base of ivy carbaldehyde and methyl anthranilate. Due to the nature of Schiff bases, the sensitizing potential is primarily associated with its constituent components upon dissociation. This document summarizes available data for these components and compares them with established alternative methods for skin sensitization testing. It is important to note that publicly available quantitative data from in vitro and in chemico assays for the specific components of **VERTOSINE** are limited. Therefore, where direct data is unavailable, data from structurally related fragrance aldehydes are presented as illustrative examples.

Data Presentation: Comparative Analysis of Skin Sensitization Potential

The following tables summarize quantitative data from various skin sensitization assays. These assays are key components of integrated approaches to testing and assessment (IATA) for skin sensitization, based on the Adverse Outcome Pathway (AOP).

Table 1: In Vivo and In Chemico Skin Sensitization Data

Chemical Substance	Assay	Endpoint	Result	Potency Classification
Ivy				
Carbaldehyde (VERTOSINE component)	LLNA (OECD 429)	EC3 (%)	4%	Moderate
Cinnamaldehyde (Analog Fragrance Aldehyde)	DPRA (OECD 442C)	Cysteine & Lysine % Depletion	98.7%	High Reactivity
Benzaldehyde (Analog Fragrance Aldehyde)	DPRA (OECD 442C)	Cysteine & Lysine % Depletion	4.5%	Low Reactivity
Methyl Anthranilate (VERTOSINE component)	Multiple sources	-	Conflicting data; generally considered a weak or non-sensitizer in animals, with some reports of human sensitization.	Inconclusive

Table 2: In Vitro Skin Sensitization Data

Chemical Substance	Assay	Endpoint	Result (μM)	Prediction
Cinnamaldehyde (Analog Fragrance Aldehyde)	KeratinoSens™ (OECD 442D)	EC1.5	6.3	Positive
Benzaldehyde (Analog Fragrance Aldehyde)	KeratinoSens™ (OECD 442D)	EC1.5	> 2000	Negative
Cinnamaldehyde (Analog Fragrance Aldehyde)	h-CLAT (OECD 442E)	EC150 (CD86)	130	Positive
Benzaldehyde (Analog Fragrance Aldehyde)	h-CLAT (OECD 442E)	EC150 (CD86)	> 5000	Negative

Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below. These protocols are based on internationally recognized OECD guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following a 24-hour incubation with the test chemical. This assay mimics the covalent binding of a substance to skin proteins, which is the molecular initiating event in the skin sensitization AOP. The percentage of peptide depletion is measured by high-performance liquid chromatography (HPLC).

KeratinoSens™ - OECD 442D

This in vitro assay uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2 pathway, a key event in keratinocyte activation by sensitizers, leads to the expression of luciferase, which is quantified by luminescence. The concentration at which a 1.5-fold induction of luciferase activity (EC1.5) is observed is a key parameter.

Human Cell Line Activation Test (h-CLAT) - OECD 442E

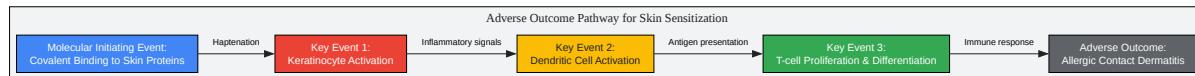
The h-CLAT is an in vitro method that evaluates the activation of dendritic cells, a crucial step in the AOP. It measures the expression of cell surface markers CD86 and CD54 on a human monocytic leukemia cell line (THP-1) after a 24-hour exposure to a test chemical. The expression of these markers is quantified using flow cytometry. The effective concentrations causing a 1.5-fold (EC150 for CD86) or 2-fold (EC200 for CD54) increase in expression are determined.

Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo method in mice that measures the proliferation of lymphocytes in the draining lymph nodes following repeated topical application of a test substance to the ear. The proliferation is quantified by measuring the incorporation of a radiolabeled substance (e.g., ^{3}H -methyl thymidine) or by non-radioactive methods. The result is expressed as the Stimulation Index (SI), and the estimated concentration needed to produce an SI of 3 (EC3) is used to determine the sensitizing potency of the chemical.[1]

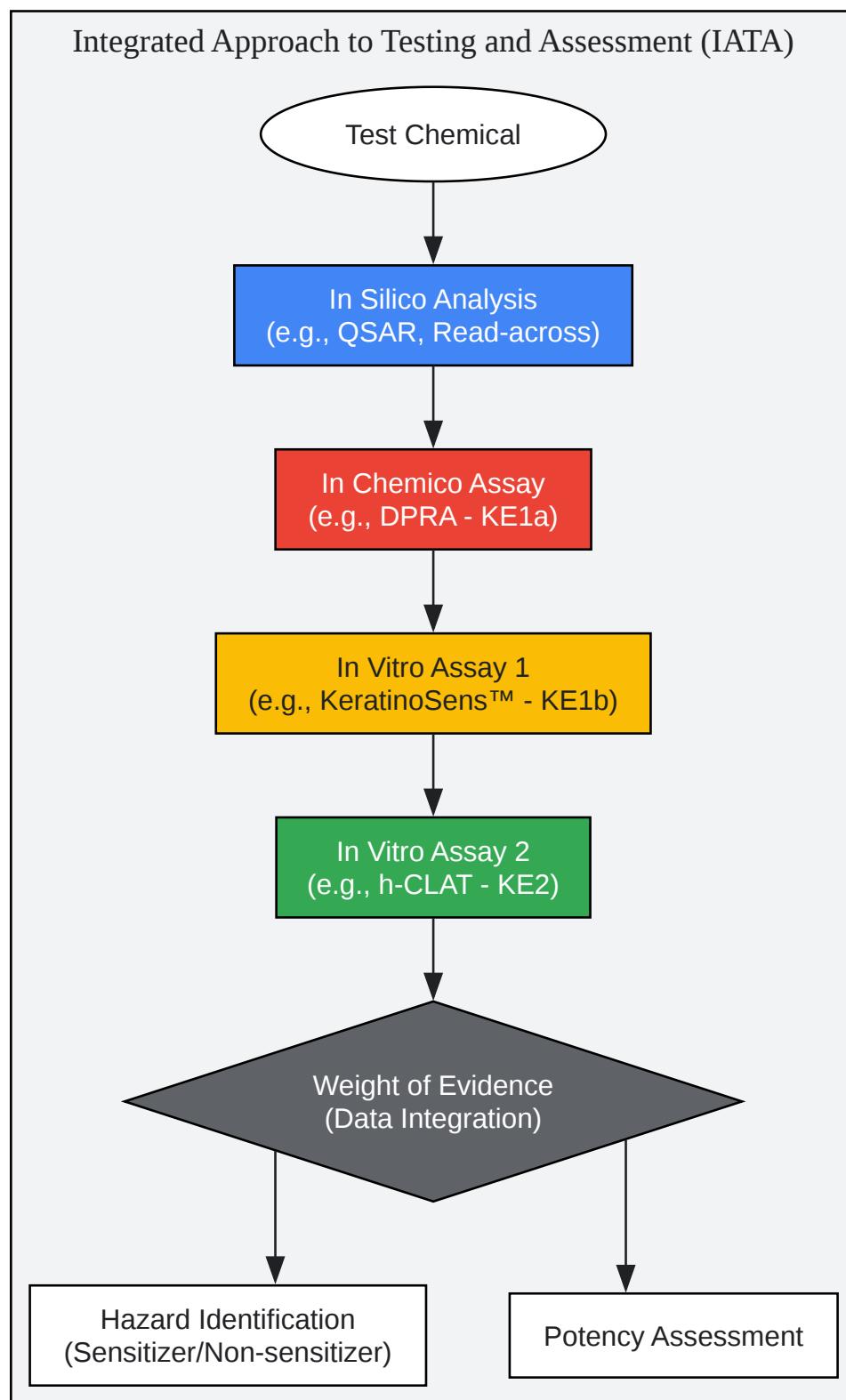
Mandatory Visualization

The following diagrams illustrate key concepts in skin sensitization and the workflow of integrated testing strategies.



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Adverse Outcome Pathway for Skin Sensitization.



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Integrated Testing Strategy Workflow.

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References

- 1. ECHA CHEM [chem.echa.europa.eu]
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